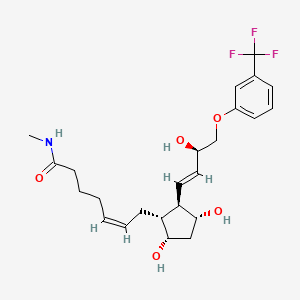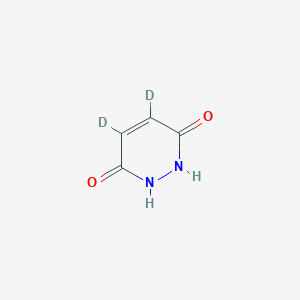
Coriatin
Übersicht
Beschreibung
Coriatin is a naturally occurring compound that has been used in traditional Chinese medicine for centuries. It is derived from the root of the coriander plant, and is known to have a number of beneficial effects on the body. In recent years, scientific research has been conducted to further explore the potential of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Traditional Medicinal Use and Chemical Constituents :
- Coriatin is one of the compounds isolated from the root of Coriaria nepalensis Wall, a Chinese herbal medicine traditionally used for treating numbness, toothache due to wind and heat, phlegm-retention syndrome, traumatic injury, and acute conjunctivitis (Wei, Zeng, Lu, & Tang, 1998).
Pharmacological Properties :
- This compound, along with other sesquiterpene lactones such as tutin and coriamyrtin, has been isolated from Coriaria japonica A. Gray and Loranthus parasiticus Merr., plants used in traditional medicine for the treatment of schizophrenia (Okuda, Yoshida, Chen, Xie, & Fukushima, 1987).
Neurological Applications :
- Tutin, closely related to this compound, has been used to establish animal models of epilepsy and demonstrates potent convulsant properties, suggesting the relevance of these compounds in neurological research (Zhou, Tang, & Zheng, 2006).
- Tutin's inhibitory effects on glycine receptors in spinal neurons and its association with seizures and convulsions in humans indicate the potential neurological impact of compounds like this compound (Fuentealba et al., 2007).
Antifeedant Activity and Chemical Analysis :
- This compound, along with other compounds from Coriaria sinica, has shown antifeedant activity against certain pests, highlighting its potential application in agriculture (Gao et al., 2007).
Structural Analysis :
- The molecular structure of tutin, similar to this compound, has been a subject of research, providing insights into the structural characteristics of these compounds (Craven, 1963).
Medicinal Plant Research :
- Research on Loranthus parasiticus Merr, which contains this compound, highlights its medicinal properties and supports traditional uses, such as neuroprotection and anticancer effects (Moghadamtousi et al., 2014).
Eigenschaften
IUPAC Name |
2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSARJAXHVXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





